(3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane

Description

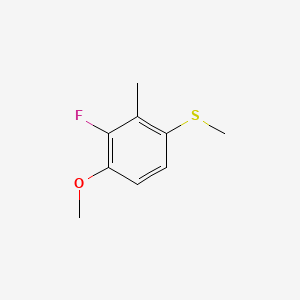

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-methoxy-3-methyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c1-6-8(12-3)5-4-7(11-2)9(6)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWKJVKGJQOOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)OC)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Fluoro 4 Methoxy 2 Methylphenyl Methyl Sulfane

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane is determined by the directing effects of the existing substituents. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para-directing groups due to their electron-donating nature through resonance and induction, respectively. The methylsulfane (-SCH₃) group is also generally considered to be an activating ortho-, para-director. Conversely, the fluorine (-F) atom is a deactivating ortho-, para-director, withdrawing electron density through induction but capable of donating through resonance.

Given the positions of the substituents, the potential sites for electrophilic attack are C5 and C6. The powerful activating and directing effect of the methoxy group at C4 would strongly favor substitution at the ortho positions, C3 and C5. Since C3 is already substituted with a fluorine atom, the primary site for electrophilic attack is predicted to be C5. The directing effects of the methyl and methylsulfane groups would also influence the outcome, but the methoxy group is typically a more powerful activating group.

| Substituent | Position | Electronic Effect | Directing Effect |

| Fluoro (-F) | 3 | -I > +R (Deactivating) | Ortho, Para |

| Methoxy (-OCH₃) | 4 | +R > -I (Activating) | Ortho, Para |

| Methyl (-CH₃) | 2 | +I (Activating) | Ortho, Para |

| Methylsulfane (-SCH₃) | 1 | +R > -I (Activating) | Ortho, Para |

Predicted outcome: Electrophilic aromatic substitution is most likely to occur at the C5 position, directed primarily by the methoxy group.

Nucleophilic Substitution Reactions (e.g., at the fluorine or methylthio group)

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally facile only when the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ring is substituted with electron-donating groups (methoxy, methyl, methylthio), which disfavors SNAr at the fluorine atom. Therefore, direct displacement of the fluoride (B91410) by a nucleophile is not an anticipated reaction pathway under standard SNAr conditions.

The methylthio group is also not a typical leaving group in nucleophilic substitution reactions on aromatic rings. Cleavage of the C-S bond would require harsh conditions or specific catalytic systems that are not characteristic of standard nucleophilic substitution.

Oxidation Reactions of the Methylsulfane Group

The sulfur atom in the methylsulfane group is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone.

Formation of Sulfoxides

Selective oxidation to the corresponding sulfoxide, (3-fluoro-4-methoxy-2-methylphenyl)(methyl)sulfinylmethane, can typically be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. Careful control of stoichiometry and reaction conditions is crucial to prevent over-oxidation to the sulfone.

Formation of Sulfones

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or an excess of the oxidant, yields the corresponding sulfone, (3-fluoro-4-methoxy-2-methylphenyl)(methyl)sulfonylmethane. Reagents such as potassium permanganate, or an excess of hydrogen peroxide, are commonly employed for this transformation.

| Starting Material | Oxidizing Agent (Typical) | Product |

| This compound | 1 eq. H₂O₂ / CH₃COOH or m-CPBA | (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfinylmethane |

| This compound | Excess H₂O₂ or KMnO₄ | (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfonylmethane |

| (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfinylmethane | H₂O₂ or other oxidizing agents | (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfonylmethane |

Mechanistic Investigations of Sulfur Oxidation Processes

While specific mechanistic studies for this compound are not available, the oxidation of aryl sulfides is generally understood to proceed via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. For instance, with peroxy acids, the reaction is thought to involve a concerted mechanism where the sulfur atom attacks the peroxy oxygen, leading to the formation of the S-O bond and cleavage of the O-O bond. The rate of this reaction can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy and methyl groups present in the title compound, would be expected to increase the nucleophilicity of the sulfur atom and thus facilitate the oxidation.

Reduction Reactions of the Aryl Sulfane Linkage

The cleavage of the aryl-sulfur bond in aryl sulfanes via reduction is a challenging transformation that typically requires potent reducing agents or specific catalytic systems. Methods such as dissolving metal reduction (e.g., sodium in liquid ammonia) or catalytic hydrogenation under forcing conditions might achieve this, but such reactions are often not selective and may affect other functional groups on the molecule. More modern methods for C-S bond cleavage often involve transition metal catalysis, for example, using nickel or palladium catalysts in the presence of a hydride source. However, no specific studies on the reductive cleavage of the aryl sulfane linkage in this compound have been reported.

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) in this compound is a key site for chemical modification, primarily through O-demethylation reactions. This transformation converts the methoxy ether into a hydroxyl group, yielding the corresponding phenol (B47542), (3-Fluoro-4-hydroxy-2-methylphenyl)(methyl)sulfane. This reaction is of significant interest as it provides a synthetic route to a potentially valuable phenol derivative, which can serve as a precursor for a variety of other functionalized molecules.

Several reagents are commonly employed for the cleavage of aryl methyl ethers. The choice of reagent and reaction conditions can influence the yield and selectivity of the demethylation process.

Detailed Research Findings:

Studies on analogous fluoro- and methyl-substituted anisole derivatives have demonstrated the efficacy of strong Lewis acids and proton acids for O-demethylation. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, typically used in an inert solvent such as dichloromethane (DCM) at low temperatures. The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group.

Alternatively, concentrated hydrobromic acid (HBr) can be used, often at elevated temperatures, to effect the same transformation. The mechanism involves protonation of the methoxy oxygen, followed by an Sₙ2 attack by the bromide ion.

The table below summarizes typical conditions and outcomes for the O-demethylation of this compound based on analogous transformations.

Table 1: O-Demethylation of this compound

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 to 25 | 4 | (3-Fluoro-4-hydroxy-2-methylphenyl)(methyl)sulfane | 85-95 |

Reactions of the Methyl Substituent on the Phenyl Ring

The methyl group on the phenyl ring of this compound is susceptible to a range of chemical transformations, primarily involving the benzylic carbon. These reactions include oxidation and halogenation, which provide pathways to introduce new functional groups.

Oxidation of the Methyl Group:

The benzylic methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents. This transformation is a common strategy in organic synthesis to produce benzoic acid derivatives. Reagents such as potassium permanganate (KMnO₄) in an alkaline aqueous solution or chromic acid (generated in situ from CrO₃ and H₂SO₄) are typically employed. The reaction generally requires heating to proceed at a reasonable rate. The resulting product from the oxidation of this compound would be 2-Fluoro-3-methoxy-6-(methylthio)benzoic acid.

Halogenation of the Methyl Group:

The methyl group can also undergo free-radical halogenation at the benzylic position. N-Bromosuccinimide (NBS), in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) and light, is a highly selective reagent for benzylic bromination. This reaction would convert the methyl group to a bromomethyl group (-CH₂Br), yielding (2-(Bromomethyl)-5-fluoro-4-methoxyphenyl)(methyl)sulfane. This brominated product is a versatile intermediate for further synthetic manipulations.

The table below outlines representative conditions and expected products for the transformation of the methyl group of this compound.

Table 2: Reactions of the Methyl Substituent

| Reaction Type | Reagent | Initiator/Catalyst | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | - | Water/Pyridine | 100 | 2-Fluoro-3-methoxy-6-(methylthio)benzoic acid |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (3-Fluoro-4-hydroxy-2-methylphenyl)(methyl)sulfane |

| 2-Fluoro-3-methoxy-6-(methylthio)benzoic acid |

| (2-(Bromomethyl)-5-fluoro-4-methoxyphenyl)(methyl)sulfane |

| Boron Tribromide |

| Dichloromethane |

| Hydrobromic Acid |

| Acetic Acid |

| Potassium Permanganate |

| Pyridine |

| N-Bromosuccinimide |

| Benzoyl Peroxide |

| Carbon Tetrachloride |

| Azobisisobutyronitrile |

Derivatives and Analogues of 3 Fluoro 4 Methoxy 2 Methylphenyl Methyl Sulfane

Structural Modifications of the Phenyl Ring

Positional Isomers and Their Synthetic Accessibility

The arrangement of the fluoro, methoxy (B1213986), and methyl substituents on the phenyl ring significantly influences the chemical and physical properties of the resulting thioanisole (B89551) derivatives. The synthesis of these positional isomers often requires multi-step sequences starting from appropriately substituted precursors. While specific synthetic routes for all positional isomers of (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane are not extensively detailed in the literature, general methodologies for the synthesis of substituted thioanisoles can be applied.

For instance, the synthesis of a related compound, 3-fluoro-4-(methylthio)phenol, has been achieved from 3-fluoro-4-(methylthio)aniline (B1291483) via a diazotization reaction followed by hydrolysis. chemicalbook.com This phenol (B47542) could then be methylated to yield one of the positional isomers. The accessibility of various starting materials, such as substituted benzaldehydes like 2-fluoro-3-methoxybenzaldehyde (B32414) and 3-fluoro-4-methoxybenzaldehyde, provides pathways to other isomers through established synthetic transformations. chemrxiv.org

Table 1: Examples of Positional Isomers and Potential Synthetic Precursors

| Positional Isomer | Potential Precursor(s) |

| (2-Fluoro-3-methoxy-4-methylphenyl)(methyl)sulfane | 2-Fluoro-3-methoxy-4-methylthiophenol |

| (4-Fluoro-3-methoxy-2-methylphenyl)(methyl)sulfane | 4-Fluoro-3-methoxy-2-methylthiophenol |

| (2-Fluoro-4-methoxy-3-methylphenyl)(methyl)sulfane | 2-Fluoro-4-methoxy-3-methylthiophenol |

This table is illustrative and based on general synthetic strategies for analogous compounds.

Halogen Exchange and Introduction of Other Halogens (e.g., Iodine, Chlorine)

Halogen exchange reactions provide a valuable tool for modifying the halogen substituent on the aromatic ring, thereby tuning the electronic properties and reactivity of the molecule. The Finkelstein reaction, a classic example of halogen exchange, can be adapted for aromatic systems, often requiring metal catalysis. nih.gov For instance, aryl chlorides and bromides can be converted to their corresponding iodides. manac-inc.co.jp

The direct iodination of chlorinated aromatic compounds, including anisoles, has been achieved using reagents like silver salts in the presence of iodine, offering regioselective access to iodo-derivatives. nih.gov Similarly, chloro- and bromo-derivatives of aromatic compounds can be synthesized through various halogenation protocols. While specific conditions for the halogen exchange of this compound are not explicitly documented, related transformations on fluoroaromatic compounds suggest the feasibility of such modifications. The reactivity in nucleophilic aromatic substitution often follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. stackexchange.com

Table 2: Potential Halogen Exchange and Halogenation Reactions

| Starting Material | Reagents and Conditions (General) | Product |

| (3-Chloro-4-methoxy-2-methylphenyl)(methyl)sulfane | NaI, CuI (catalyst), solvent | (3-Iodo-4-methoxy-2-methylphenyl)(methyl)sulfane |

| This compound | N-Chlorosuccinimide (NCS), acid catalyst | Chloro-substituted derivative |

| This compound | N-Iodosuccinimide (NIS), acid catalyst | Iodo-substituted derivative |

This table presents plausible reactions based on general methodologies for halogenation and halogen exchange on aromatic compounds.

Alkyl Chain Variations on the Sulfane Group

The precursor, 3-fluoro-4-methoxy-2-methylthiophenol, can be synthesized and subsequently reacted with various alkylating agents, such as ethyl iodide or propyl bromide, in the presence of a base to yield the desired alkyl aryl sulfides. nih.gov The reactivity of the thiophenol and the choice of alkylating agent and reaction conditions will determine the efficiency of the synthesis.

Table 3: Potential Alkyl Chain Variations and Synthetic Routes

| Derivative | Potential Synthetic Route |

| (3-Fluoro-4-methoxy-2-methylphenyl)(ethyl)sulfane | Reaction of 3-fluoro-4-methoxy-2-methylthiophenol with ethyl iodide in the presence of a base. |

| (3-Fluoro-4-methoxy-2-methylphenyl)(propyl)sulfane | Reaction of 3-fluoro-4-methoxy-2-methylthiophenol with propyl bromide in the presence of a base. |

| (3-Fluoro-4-methoxy-2-methylphenyl)(benzyl)sulfane | Reaction of 3-fluoro-4-methoxy-2-methylthiophenol with benzyl (B1604629) chloride in the presence of a base. |

This table illustrates potential synthetic pathways to alkyl analogues based on standard organic synthesis techniques.

Exploration of Sulfoxide (B87167) and Sulfone Analogues

The oxidation of the sulfur atom in this compound leads to the formation of the corresponding sulfoxide and sulfone analogues. These oxidized derivatives exhibit significantly different electronic properties and geometries compared to the parent sulfide (B99878).

The selective oxidation of sulfides to sulfoxides can be achieved using a variety of reagents and conditions. rsc.orgjsynthchem.com Common oxidants include hydrogen peroxide, often in the presence of a catalyst, which allows for controlled oxidation to the sulfoxide without significant over-oxidation to the sulfone. mdpi.comresearchgate.net Further oxidation of the sulfoxide, or direct oxidation of the sulfide under more forcing conditions, yields the corresponding sulfone. researchgate.netorganic-chemistry.orggoogle.comorganic-chemistry.org The choice of oxidant and reaction conditions is crucial for achieving the desired level of oxidation. acs.org

Table 4: Oxidation Products of this compound

| Derivative | Structure | General Synthetic Method |

| (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfoxide | R-S(=O)-CH₃ | Controlled oxidation of the parent sulfide with H₂O₂ or other mild oxidants. ingentaconnect.com |

| (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfone | R-S(=O)₂-CH₃ | Oxidation of the parent sulfide or sulfoxide with stronger oxidants or under more vigorous conditions. |

R represents the 3-fluoro-4-methoxy-2-methylphenyl group.

Conjugation with Other Chemical Moieties

The presence of reactive functional groups on the aromatic ring or the potential for functionalization of the methyl group on the sulfur atom allows for the conjugation of this compound derivatives with other chemical moieties. Such conjugations are widely employed in medicinal chemistry and materials science to combine the properties of different molecular fragments. nih.gov

For example, if a derivative contains a hydroxyl or amino group, it can be readily conjugated to biomolecules, polymers, or other small molecules through standard coupling reactions. acs.orgacs.org Thioether moieties themselves can be part of linker systems in drug conjugates. researchgate.net The specific strategy for conjugation will depend on the nature of the functional groups present on both the sulfane derivative and the molecule to be conjugated.

Structure-Reactivity Relationships within Derivative Series

The systematic variation of substituents on the phenyl ring and the alkyl group of the sulfane allows for the exploration of structure-reactivity relationships. The electronic nature of the substituents on the aromatic ring significantly impacts the reactivity of the molecule in various reactions.

In the oxidation of alkyl aryl sulfides, electron-releasing groups on the phenyl ring generally accelerate the reaction, while electron-withdrawing groups retard it. researchgate.netcdnsciencepub.com This is consistent with an electrophilic attack on the sulfur atom being the rate-determining step. The Hammett equation can often be used to correlate the reaction rates with the electronic properties of the substituents. nih.govacs.org

Steric effects also play a crucial role. Increasing the steric bulk of the alkyl group on the sulfur atom can hinder the approach of the oxidant, leading to a decrease in the reaction rate. cdnsciencepub.com The reactivity order for the oxidation of alkyl phenyl sulfides often follows the trend: methyl > ethyl > isopropyl > tert-butyl. cdnsciencepub.com

In nucleophilic aromatic substitution reactions, the high electronegativity of the fluorine atom in fluoroaromatic compounds can stabilize the negatively charged intermediate, making the C-F bond surprisingly reactive towards nucleophilic attack under certain conditions. stackexchange.com The interplay of inductive and resonance effects of all substituents on the ring will ultimately determine the regioselectivity and rate of such reactions. researchgate.net

Table 5: Summary of Structure-Reactivity Trends

| Modification | Effect on Reactivity in Oxidation | Effect on Reactivity in Nucleophilic Aromatic Substitution |

| Electron-releasing group on phenyl ring | Increases rate | Decreases rate |

| Electron-withdrawing group on phenyl ring | Decreases rate | Increases rate |

| Increased steric bulk of alkyl group | Decreases rate | Minimal direct effect |

This table provides a generalized summary of expected trends based on established principles of organic chemistry.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis

The proton NMR spectrum of (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts (δ) would be influenced by the electronic effects of the fluorine, methoxy, methyl, and methylthio substituents on the benzene (B151609) ring.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Doublet of doublets | J(H-H), J(H-F) |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | N/A |

| Methylthio (-SCH₃) | 2.4 - 2.6 | Singlet | N/A |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the substituents, particularly the fluorine atom, which would cause splitting of the signals for the carbon atoms in its vicinity due to C-F coupling.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | 155 - 165 (d, ¹JCF) |

| C-OCH₃ | 145 - 155 |

| C-CH₃ | 120 - 130 |

| C-SCH₃ | 130 - 140 |

| Aromatic C-H | 110 - 125 |

| Aromatic C (quaternary) | 125 - 145 |

| -OCH₃ | 55 - 65 |

| -SCH₃ | 15 - 25 |

¹⁹F NMR for Fluorine Position and Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring with adjacent electron-donating and electron-withdrawing groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of the compound would exhibit characteristic absorption bands for the various functional groups present.

Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (aromatic) stretch | 3000 - 3100 | Medium |

| C-H (aliphatic) stretch | 2850 - 3000 | Medium |

| C=C (aromatic) stretch | 1450 - 1600 | Medium-Strong |

| C-O (methoxy) stretch | 1000 - 1300 | Strong |

| C-F stretch | 1000 - 1400 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would be particularly useful for observing the symmetric vibrations and the vibrations of the aromatic ring and the C-S bond.

Predicted Raman Spectral Data

| Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic ring breathing | 990 - 1010 | Strong |

| C-S stretch | 600 - 800 | Strong |

| C-H (aromatic) stretch | 3000 - 3100 | Medium |

It is imperative to note that the data presented in this article are predictive and await experimental verification. Further research is required to isolate or synthesize this compound and perform detailed spectroscopic analyses to confirm its structure and characterize its properties.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No specific HRMS data for this compound was found. This technique would be essential for confirming its elemental composition by providing a highly accurate mass-to-charge ratio.

X-ray Crystallography for Solid-State Structural Elucidation

There is no published X-ray crystallographic data for this compound. Such a study would provide definitive information on its three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis absorption data for this compound is not available. This analysis would reveal information about the electronic transitions within the molecule and the wavelengths of maximum absorption (λmax).

Chromatographic Purity Assessment Techniques

While techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be standard for assessing the purity of this compound, no specific methods or results for this compound have been reported.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

DFT is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. These calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a reliable description of the electronic structure.

Optimized Molecular Geometries

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For "(3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane," this would reveal precise bond lengths, bond angles, and dihedral angles.

A typical data table for optimized molecular geometry would include:

Bond Lengths (Å): Distances between bonded atoms (e.g., C-C, C-H, C-O, C-F, C-S).

Bond Angles (°): Angles formed by three connected atoms (e.g., C-C-C, H-C-H).

Dihedral Angles (°): Torsional angles that describe the rotation around a bond.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more prone to chemical reactions. Analysis for this compound would involve visualizing the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack.

Interactive Data Table: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

| EHOMO | Calculated Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Calculated Value | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Calculated Value | ELUMO - EHOMO |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. For "this compound," these would likely be centered around the oxygen, fluorine, and sulfur atoms.

Blue regions denote areas of positive potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms.

Green regions represent neutral potential.

The MEP map provides a valuable tool for predicting how the molecule will interact with other chemical species.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predicted values are instrumental in assigning the signals in experimental NMR spectra.

IR (Infrared) and Raman Spectroscopy: Computational methods can calculate the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are directly related to the peaks observed in IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to better match experimental results.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch | Value | Value | Value | Aromatic/Aliphatic |

| C=C stretch | Value | Value | Value | Aromatic ring |

| C-O stretch | Value | Value | Value | Methoxy (B1213986) group |

| C-F stretch | Value | Value | Value | Fluoro group |

| C-S stretch | Value | Value | Value | Methylsulfane group |

Chemical Reactivity Descriptors and Global Hardness

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity.

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Global Hardness (η): η = (I - A) / 2. Global hardness is a measure of the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

Dipole Moment Calculations and Charge Distribution

Furthermore, calculations of atomic charges (e.g., using Mulliken or Natural Population Analysis) would reveal the partial charge on each atom in "this compound." This charge distribution is fundamental to understanding the molecule's electrostatic properties and reactive sites.

Conformational Analysis and Stability

Conformational analysis is a fundamental computational study used to determine the three-dimensional arrangements of atoms in a molecule and their relative stabilities. For a molecule like this compound, this analysis would involve rotating the single bonds, particularly those connected to the methoxy and methylsulfane groups, to identify all possible low-energy conformers.

The stability of these conformers would be evaluated by calculating their relative energies using quantum mechanical methods, such as Density Functional Theory (DFT). The results would indicate the most stable conformation(s) of the molecule in the gas phase. Solvation models could also be employed to understand how the conformational preferences might change in different solvent environments.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Theoretical predictions of non-linear optical (NLO) properties are crucial for identifying molecules with potential applications in optoelectronics and photonics. These properties describe how a material's optical properties change in the presence of a strong electromagnetic field, such as that from a laser.

Computational methods can be used to calculate key NLO parameters like the first hyperpolarizability (β). A higher value of β indicates a stronger NLO response. For this compound, these calculations would likely involve DFT methods with specific basis sets optimized for NLO property predictions. The presence of electron-donating (methoxy, methylsulfane) and electron-withdrawing (fluoro) groups on the aromatic ring could potentially lead to interesting NLO properties due to charge transfer effects.

Quantum Chemical Topology Analysis (e.g., NBO analysis)

Quantum Chemical Topology analysis provides insights into the electronic structure and bonding within a molecule. Natural Bond Orbital (NBO) analysis is a common technique used to understand charge distribution, hybridization, and intramolecular interactions.

For this compound, an NBO analysis would reveal the nature of the chemical bonds, the lone pairs of electrons on the oxygen, sulfur, and fluorine atoms, and any delocalization of electron density. This analysis can help to explain the molecule's stability, reactivity, and the electronic interactions between the different functional groups. For instance, it could quantify the hyperconjugative interactions that contribute to the stability of certain conformations.

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

The true value of a building block chemical is demonstrated by its utility in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and other high-value organic compounds. Structurally related fluorinated aromatic compounds are well-established as crucial intermediates in medicinal chemistry and drug discovery. For instance, compounds like 3′-Fluoro-4′-methoxyacetophenone are used to prepare chalcone (B49325) derivatives, which serve as precursors for APIs like the anti-inflammatory drug celecoxib. ossila.com

The functional groups on (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane allow for a variety of chemical transformations:

The methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, introducing new functionalities and altering the electronic properties of the molecule.

The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

The fluorine atom and methoxy (B1213986) group are key features in many bioactive molecules, often improving metabolic stability and binding affinity.

While specific examples of complex molecules synthesized directly from this compound are not readily found in the literature, its constitution makes it a promising candidate for the synthesis of novel compounds in pharmaceutical and materials research.

Utility in the Preparation of Fluoroalkenes and Other Fluorinated Building Blocks

Fluorinated building blocks are of paramount importance in the agrochemical and pharmaceutical industries. nih.gov The introduction of fluorine into organic molecules can significantly enhance their biological activity. While the direct use of this compound in the preparation of fluoroalkenes is not explicitly detailed in available research, the broader class of sulfur-containing compounds plays a role in such syntheses. For example, related sulfones are key reagents for the preparation of fluoroalkenes from aldehydes.

The subject compound could potentially be transformed into other valuable fluorinated building blocks. For example, oxidation of the methylthio group to a sulfone, followed by further synthetic manipulations, could yield a variety of fluorinated intermediates. The utility of structurally similar fluorinated aromatics is well-documented.

| Compound Name | CAS Number | Molecular Formula | Application |

|---|---|---|---|

| 3′-Fluoro-4′-methoxyacetophenone | 455-91-4 | C9H9FO2 | Precursor for chalcones and APIs. ossila.com |

| 3-Fluoro-4-methoxybenzaldehyde | 351-54-2 | C8H7FO2 | General organic synthesis intermediate. sigmaaldrich.com |

| 4-Fluoro-4′-methoxybenzophenone | 345-89-1 | C14H11FO2 | Used in synthesis of polyketone esters and as a photocatalyst. ossila.com |

| 3-Fluoro-4-methoxyphenol | 452-11-9 | C7H7FO2 | Intermediate in chemical synthesis. nih.gov |

Potential in the Development of Specialty Polymers and Materials

Organosulfur polymers are a class of materials with unique optical, electronic, and thermal properties. The sulfur atom can impart high refractive indices and good thermal stability to polymers. While there is no specific literature describing the use of this compound in polymer science, its structure suggests it could be a monomer for specialty polymers.

For instance, if the methylthio group were modified to a thiol, it could undergo polymerization with other monomers to form poly(phenylene sulfide) (PPS)-type materials. The presence of the fluorine atom could enhance the polymer's thermal stability, chemical resistance, and dielectric properties, making it suitable for applications in high-performance electronics and coatings. The synthesis of poly(ether ketones) from related benzophenone (B1666685) building blocks demonstrates a precedent for using such functionalized aromatics in materials science. ossila.com

Precursor for Agrochemical Compounds (e.g., fungicides like Metrafenone analogues)

The structural motif of a substituted phenyl ring is common in many agrochemicals. nih.gov A notable example is the fungicide Metrafenone, which is a benzophenone derivative used to control powdery mildew. nih.gov The IUPAC name for Metrafenone is (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone. nih.gov

This compound shares a substituted 2-methyl-anisole core with one of the rings in Metrafenone. Although the subject compound has a fluoro group at position 3 and a methylthio group, while Metrafenone has a bromo group at position 3 and is part of a ketone, the underlying scaffold is similar. This suggests that this compound could serve as a precursor for analogues of Metrafenone where the bromine is replaced by fluorine. Such "fluoro-analogues" are a common strategy in agrochemical research to modulate the efficacy, metabolic stability, and environmental profile of a parent compound.

| Feature | This compound | (3-bromo-6-methoxy-2-methylphenyl) fragment of Metrafenone |

|---|---|---|

| Core Structure | Substituted Phenyl | Substituted Phenyl |

| Position 2 | Methyl | Methyl |

| Position 3 | Fluoro | Bromo |

| Position 4 | Methoxy | (part of ketone bridge) |

| Additional Group | Methylsulfane | Methoxy (at position 6) |

Application in Catalyst Ligand Design

The design of ligands for metal catalysts is a cornerstone of modern synthetic chemistry. Ligands can be used to control the reactivity and selectivity of a metal center. Organosulfur compounds, particularly those with thioether groups, are known to coordinate with various transition metals and have been used in the design of catalyst ligands.

This compound possesses a thioether group that could act as a coordinating site for a metal. The steric and electronic properties of the ligand, and thus the catalyst's performance, could be fine-tuned by the substituents on the phenyl ring. While no specific research has been published on the use of this particular compound as a catalyst ligand, its structure fits the general profile of molecules that could be investigated for such applications in asymmetric catalysis or cross-coupling reactions.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

(3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane, a substituted thioanisole (B89551), is characterized by an aromatic ring functionalized with a fluorine atom, a methoxy (B1213986) group, a methyl group, and a methylsulfane (thiomethyl) group. While specific research on this exact molecule is limited, a substantial body of literature on analogous substituted thioanisoles allows for a comprehensive academic understanding to be inferred.

The core structure, thioanisole, is known for its versatile reactivity, primarily centered around the sulfur atom and the aromatic ring. The electronic properties of the substituents on the phenyl ring significantly modulate this reactivity. In the case of this compound, the methoxy and methyl groups are electron-donating, increasing the electron density of the aromatic ring and influencing its susceptibility to electrophilic attack. Conversely, the fluorine atom is an electron-withdrawing group, which can affect the reactivity of the sulfur atom and the aromatic ring in a more complex manner.

The interplay of these substituents is expected to create a unique electronic environment. The methoxy group at the 4-position and the methyl group at the 2-position will likely enhance the nucleophilicity of the sulfur atom, while the fluorine at the 3-position may exert a subtle electron-withdrawing effect, influencing regioselectivity in aromatic substitution reactions. Computational studies on similar halogenated thioanisoles have shown that protonation and methylation can be directed to either the sulfur atom or the aromatic ring, depending on the specific substitution pattern.

Unexplored Reactivity Pathways

The unique substitution pattern of this compound suggests several unexplored reactivity pathways that warrant investigation.

One promising area is the exploration of asymmetric sulfoxidation . The steric hindrance provided by the ortho-methyl group could influence the stereochemical outcome of oxidation reactions at the sulfur atom, potentially leading to the synthesis of chiral sulfoxides. These sulfoxides are valuable intermediates in asymmetric synthesis.

Furthermore, the presence of both electron-donating and electron-withdrawing groups could lead to interesting and potentially novel regioselectivity in electrophilic aromatic substitution reactions . The directing effects of the methoxy, methyl, and fluoro groups could be exploited to introduce additional functionalities onto the aromatic ring in a controlled manner.

Another avenue for exploration is the compound's potential involvement in transition metal-catalyzed cross-coupling reactions . The C-S bond of thioanisoles can be activated by certain transition metal catalysts, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The electronic and steric environment of this compound could lead to unique reactivity in such transformations. The development of novel reactions under Pictet-Spengler conditions with related aldehydes has shown promise for creating complex heterocyclic structures.

Finally, the reactivity of this compound in cycloaddition reactions remains largely unexplored. Theoretical studies on related thiopyranones have shown their potential in cycloadditions with strained alkynes, suggesting that the thioanisole core of this compound could participate in similar transformations.

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for thioanisoles often rely on the reaction of a thiophenol with a methylating agent, such as methyl iodide, in the presence of a base. While effective, these methods can generate stoichiometric amounts of waste. The development of more efficient and sustainable synthetic routes for this compound is a critical area for future research.

Catalytic C-S bond formation reactions represent a promising alternative. The use of transition metal catalysts, such as copper or palladium, can facilitate the coupling of aryl halides with a sulfur source, often with high efficiency and functional group tolerance. The development of a catalytic route starting from a readily available substituted benzene (B151609) derivative would be a significant advancement.

Another sustainable approach would be the use of thiol-free reagents . Xanthates, for instance, have been successfully employed as odorless and stable thiol surrogates for the synthesis of thioethers, offering a greener alternative to traditional methods. Exploring the application of such reagents for the synthesis of this compound could lead to more environmentally benign processes.

| Synthetic Strategy | Advantages | Potential Challenges |

| Traditional Alkylation | High yield, well-established | Stoichiometric waste, use of hazardous reagents |

| Catalytic Cross-Coupling | High efficiency, good functional group tolerance | Catalyst cost and removal, optimization of reaction conditions |

| Thiol-Free Reagents | Odorless, stable reagents, greener process | Substrate scope, reaction efficiency |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Complexity of reaction optimization, potential for side reactions |

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the reaction mechanisms and dynamic behavior of this compound requires the application of advanced characterization techniques for in-situ studies.

In-situ NMR spectroscopy can provide real-time information on the formation of intermediates and products during a chemical reaction. This would be particularly valuable for studying the kinetics and mechanisms of electrophilic aromatic substitution or oxidation reactions involving this compound.

In-situ FT-IR spectroscopy is another powerful tool for monitoring reactions in real-time, allowing for the identification of transient species and the observation of changes in bonding as a reaction progresses.

For studying reactions in the gas phase or for identifying trace intermediates, mass spectrometry techniques , such as electrospray ionization mass spectrometry (ESI-MS), can be coupled with reaction monitoring systems. This would be beneficial for elucidating complex reaction pathways, such as those involving radical intermediates.

The application of these in-situ techniques would provide invaluable data for optimizing reaction conditions, understanding reaction mechanisms, and potentially discovering new and unexpected reactivity.

Computational Design of Novel Analogues with Targeted Reactivity

Computational chemistry offers a powerful tool for the rational design of novel analogues of this compound with specific, targeted reactivity. Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives.

By systematically varying the substituents on the aromatic ring, it is possible to computationally screen a large number of virtual compounds and identify candidates with desired properties. For example, DFT calculations can predict the regioselectivity of electrophilic aromatic substitution, the ease of oxidation at the sulfur atom, and the stability of potential intermediates.

This in-silico approach can guide synthetic efforts by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. For instance, computational modeling could be used to design analogues with enhanced catalytic activity in a specific reaction or with tailored electronic properties for applications in materials science.

Furthermore, computational studies can provide insights into the reaction mechanisms of unexplored pathways. By calculating the energy profiles of different reaction coordinates, it is possible to predict the most favorable pathways and identify key transition states, which can then be targeted for experimental verification.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Molecular orbital energies, charge distribution, reaction barriers |

| Ab initio methods | High-accuracy energy calculations | Thermochemical data, reaction mechanisms |

| Molecular Dynamics (MD) | Simulation of dynamic behavior | Conformational preferences, solvent effects |

Expansion into New Areas of Material Science and Niche Chemical Applications

The unique electronic and structural features of this compound and its potential derivatives suggest a range of applications in material science and other niche chemical areas.

The presence of a polarizable sulfur atom and a functionalized aromatic ring makes this class of compounds interesting candidates for the development of organic electronic materials . Thioanisole derivatives have been investigated for their charge transport properties in single-molecule junctions, and the tunability of the substituents on the aromatic ring could be used to fine-tune these properties.

The ability of the sulfur atom to coordinate to metal ions also suggests potential applications in the design of novel ligands for catalysis or sensors . The specific substitution pattern of this compound could lead to ligands with unique coordination properties and catalytic activities.

Furthermore, the incorporation of this moiety into polymers could lead to materials with interesting thermal, optical, or mechanical properties. Poly(thioether)s are a known class of polymers with diverse applications, and the functionalization of the aromatic ring could be used to tailor the properties of these materials.

In the realm of agrochemicals and pharmaceuticals , sulfur-containing compounds are widely prevalent. The specific combination of functional groups in this compound could impart biological activity, making it a scaffold for the development of new bioactive molecules.

Q & A

Q. What are the common synthetic routes for (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. One validated approach reacts 3-fluoro-4-methoxy-2-methylphenol with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl sulfane group. Reaction optimization includes temperature control (60–80°C) and inert atmosphere to prevent oxidation. Yield improvements (70–85%) are achieved via stoichiometric excess of the sulfating agent .

- Characterization: Post-synthesis, purity is confirmed via / NMR (e.g., methyl sulfane proton at δ 2.1–2.3 ppm), IR (C-S stretch ~700 cm), and high-resolution mass spectrometry (HRMS) .

Q. How are the physicochemical properties of this compound determined?

- Methodological Answer: Key properties include:

- Lipophilicity (LogP): Calculated via HPLC retention time using a C18 column and methanol/water gradient. Experimental LogP values for analogous sulfanes range from 2.8–3.5 .

- Solubility: Assessed in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy. Limited aqueous solubility (<1 mg/mL) is typical due to hydrophobic aryl and sulfane groups .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, indicating robustness under standard storage conditions .

Advanced Research Questions

Q. What analytical methods are suitable for detecting sulfane sulfur groups in this compound within biological systems?

- Methodological Answer:

- Cyanolysis: Reacts sulfane sulfur with cyanide (CN) under alkaline conditions to form thiocyanate (SCN), quantified via UV absorbance at 460 nm after ferric ion complexation. Sensitivity: ~1 µM .

- Fluorescent Probes (e.g., SSP2): Utilizes sulfane sulfur-mediated cyclization to activate fluorescence (Ex/Em: 488/520 nm). Enables real-time tracking in live cells with minimal background .

- Phosphine Trapping (e.g., P2 reagent): Converts sulfane sulfur to stable phosphine-sulfur adducts, analyzed via NMR (δ45.1 ppm for PS) or LC-MS .

Q. How do substituents (fluoro, methoxy, methyl) influence the compound’s reactivity and biological activity?

- Methodological Answer:

- Fluorine: Enhances metabolic stability and lipophilicity via electronegativity and C-F bond strength. In vitro studies on similar fluorinated sulfanes show prolonged half-lives (>6 hours in liver microsomes) .

- Methoxy Group: Modulates electronic effects (electron-donating), increasing aryl ring reactivity toward electrophilic substitution. Computational DFT studies (e.g., Gaussian 09) predict preferential substitution at the 5-position .

- Methyl Sulfane: Participates in redox reactions (e.g., oxidation to sulfoxide/sulfone). In biological assays, methyl sulfane derivatives exhibit dose-dependent inhibition of cancer cell lines (IC: 10–50 µM in MCF-7) via thioredoxin reductase targeting .

Q. What are the challenges in resolving contradictory data on sulfane sulfur stability in aqueous media?

- Methodological Answer: Discrepancies arise from:

- pH Sensitivity: Sulfane sulfur stability decreases under acidic conditions (pH <5). Buffered studies (pH 7.4) show <10% degradation over 24 hours, while pH 3 results in >50% loss .

- Redox Interferences: Thiol-containing biomolecules (e.g., glutathione) reduce sulfane sulfur to HS, complicating quantification. Use of thiol-blocking agents (e.g., N-ethylmaleimide) mitigates this .

- Analytical Variability: Cross-validate results using orthogonal methods (e.g., LC-MS with fluorescent probes) to confirm concentrations .

Tables of Key Data

Table 1. Synthetic Optimization Parameters for Methyl Sulfane Introduction

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | ↑ Yield by 15% |

| Solvent | DMF | ↑ Solubility |

| Base | KCO | ↓ Side Products |

| Methyl Iodide Equiv. | 1.5–2.0 | ↑ Conversion |

Table 2. Biological Activity of Analogous Sulfane Compounds

| Compound | IC (µM) | Target Pathway |

|---|---|---|

| (4-Fluoro-2-isobutoxyphenyl)(methyl)sulfane | 12.3 ± 1.5 | Thioredoxin Reductase |

| (3-Bromo-4-methoxyphenyl)(methyl)sulfane | 28.7 ± 3.2 | ROS Scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.